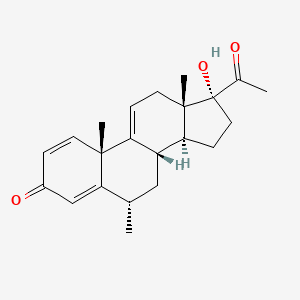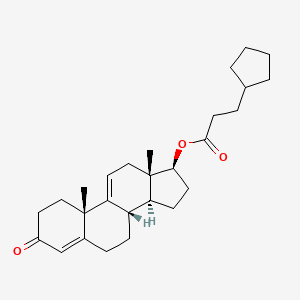![molecular formula C15H15N3O B13449674 1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepin-8-yl)ethanone](/img/structure/B13449674.png)
1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepin-8-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino2,3-hbenzazepin-8-yl)ethanone is a chemical compound known for its role as a metabolite of varenicline, a nicotinic receptor partial agonist used in smoking cessation therapies. This compound is characterized by its complex structure, which includes a pyrazino-benzazepine core.
Preparation Methods
The synthesis of 1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino2,3-hbenzazepin-8-yl)ethanone involves multiple steps, typically starting from simpler organic molecules. One common synthetic route includes the trifluoroacetylation of a pyrazino-benzazepine precursor. The reaction conditions often involve the use of trifluoroacetic anhydride in the presence of a base such as pyridine, under controlled temperature conditions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino2,3-hbenzazepin-8-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethanone group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway .
Scientific Research Applications
1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino2,3-hbenzazepin-8-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its interactions with nicotinic acetylcholine receptors, contributing to the understanding of receptor-ligand interactions.
Medicine: As a metabolite of varenicline, it is relevant in pharmacokinetic studies to understand the metabolism and excretion of smoking cessation drugs.
Industry: It is used in the production of pharmaceuticals, particularly in the synthesis of varenicline and its derivatives.
Mechanism of Action
The mechanism of action of 1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino2,3-hbenzazepin-8-yl)ethanone is closely related to its parent compound, varenicline. Varenicline acts as a partial agonist at α4β2 nicotinic acetylcholine receptors, which are involved in the release of dopamine in the brain . By binding to these receptors, the compound reduces the rewarding effects of nicotine, aiding in smoking cessation . The specific molecular targets and pathways include the mesolimbic dopamine system, which is associated with reinforcement and reward mechanisms .
Comparison with Similar Compounds
1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino2,3-hbenzazepin-8-yl)ethanone can be compared with other similar compounds, such as:
- 7,8,9,10-Tetrahydro-8-(trifluoroacetyl)-6,10-methano-6H-pyrazino 2,3-hbenzazepine : A compound used in the preparation of varenicline, with a trifluoroacetyl group.
- 1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)ethanone : A structurally similar compound with a different core structure.
N-Acetyl Varenicline: Another metabolite of varenicline, differing by the presence of an acetyl group.
The uniqueness of 1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino2,3-hbenzazepin-8-yl)ethanone lies in its specific interactions with nicotinic receptors and its role in the pharmacokinetics of varenicline .
Properties
Molecular Formula |
C15H15N3O |
|---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
1-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)ethanone |
InChI |
InChI=1S/C15H15N3O/c1-9(19)18-7-10-4-11(8-18)13-6-15-14(5-12(10)13)16-2-3-17-15/h2-3,5-6,10-11H,4,7-8H2,1H3 |
InChI Key |
YMNGQMBVFORKEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2CC(C1)C3=CC4=NC=CN=C4C=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B13449619.png)
![rac-tert-butyl N-[(1R,2R,3R)-3-hydroxy-2-methoxycyclobutyl]carbamate](/img/structure/B13449625.png)


![N-(4-(N-((1R,5S)-3-(2-Naphthoyl)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-9-yl)sulfamoyl)phenyl)acetamide](/img/structure/B13449665.png)
![(1R,5R)-9-(3-Fluorophenylsulfonamido)-N-(4-methoxyphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B13449668.png)


![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13449678.png)
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B13449696.png)


![Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride](/img/structure/B13449708.png)
